N-Methylvaline

Beschreibung

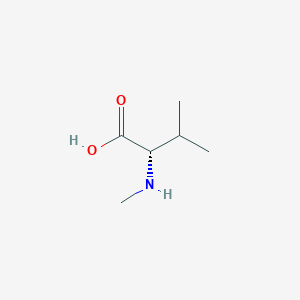

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRVYNORCOYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902870 | |

| Record name | NoName_3444 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-32-7, 2480-23-1 | |

| Record name | N-Methylvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-DL-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89800 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-METHYL-DL-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNA7QS6JB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylvaline: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylvaline is a derivative of the essential amino acid valine, characterized by the presence of a methyl group on the alpha-amino group. This modification imparts unique chemical and physical properties that are of significant interest in the fields of peptide chemistry, drug design, and development. The strategic incorporation of N-methylated amino acids into peptides can enhance their therapeutic potential by improving proteolytic stability, increasing cell permeability, and constraining conformational flexibility. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound, with a focus on its relevance to researchers and professionals in the life sciences.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| IUPAC Name | (2S)-3-methyl-2-(methylamino)butanoic acid | [1] |

| CAS Number | 2480-23-1 (L-form) | [1] |

| 88930-14-7 (D-form) | ||

| 2566-32-7 (DL-form) | ||

| Appearance | White to off-white powder or solid | [2] |

| Melting Point | 175-180 °C (hydrochloride salt) | [3] |

| Solubility | Water: 100 mg/mL (with sonication) | [4] |

| Optical Activity ([α]/D) | +25.0° ± 1.0° (c = 1 in 1 M HCl) | [2] |

| pKa (Carboxyl) | Not available | |

| pKa (Amino) | Not available |

Chemical Structure

The structure of this compound is based on the valine scaffold, with a methyl group substituting one of the hydrogens of the primary alpha-amino group. This substitution to a secondary amine has significant implications for its chemical reactivity and the conformation of peptides containing it.

Caption: 2D chemical structure of N-Methyl-L-valine.

The key structural features include:

-

A chiral alpha-carbon, leading to D and L enantiomers.

-

An isopropyl side chain, rendering the amino acid hydrophobic.

-

A secondary amine in the backbone, which influences peptide conformation and hydrogen bonding capacity.

Experimental Protocols

Synthesis of N-Methyl-L-valine

The synthesis of N-methylated amino acids can be challenging due to the potential for over-methylation and racemization. A common approach for the synthesis of N-methylated amino acids is reductive amination. While a specific protocol for the mono-methylation of L-valine to N-Methyl-L-valine is not detailed in the provided results, the Eschweiler-Clarke reaction for the synthesis of N,N-Dimethyl-L-Valine proceeds through N-Methyl-L-valine as an intermediate[5]. This suggests that controlling the stoichiometry of formaldehyde and the reaction conditions could potentially yield the mono-methylated product.

A more controlled and widely used method in the context of peptide synthesis is the use of pre-synthesized and protected N-methylated amino acids, such as Fmoc-N-methyl-L-valine.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Methyl-L-valine:

Caption: Workflow for incorporating Fmoc-N-Methyl-L-valine in SPPS.

Analytical Methods

The analysis and characterization of this compound and peptides containing it can be performed using a variety of standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of this compound and related peptides. Due to the polarity of the free amino acid, derivatization or the use of ion-pairing agents may be necessary for optimal retention and resolution[6].

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and to sequence peptides containing this modified residue. Electrospray ionization (ESI) is a suitable ionization technique[7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and for confirming its incorporation into a peptide chain. The N-methyl group gives a characteristic signal in the ¹H NMR spectrum[6].

Role in Drug Development and Research

The incorporation of this compound into peptide-based drug candidates is a strategy employed to overcome some of the inherent limitations of peptides as therapeutic agents.

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases to the adjacent peptide bond, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

-

Enhanced Membrane Permeability: The methylation of the amide nitrogen reduces its hydrogen bonding capacity and increases the lipophilicity of the peptide, which can lead to improved cell membrane permeability and oral bioavailability[5].

-

Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, reducing the conformational flexibility of the peptide. This can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

-

Alzheimer's Disease Research: N-methylated amino acids have been investigated for their potential therapeutic role in Alzheimer's disease. They have been shown to inhibit the fibrillogenesis of β-amyloid peptides, a key event in the pathology of the disease. By disrupting the formation of amyloid plaques, this compound-containing peptides may offer a novel therapeutic avenue[2].

Conceptual Signaling Pathway of this compound in Alzheimer's Disease:

Caption: Proposed mechanism of this compound in Alzheimer's.

Conclusion

This compound is a valuable building block for medicinal chemists and drug developers. Its unique structural and chemical properties, arising from the methylation of the alpha-amino group, offer a powerful tool to enhance the drug-like characteristics of peptide therapeutics. The ability to improve proteolytic stability, enhance cell permeability, and modulate conformation makes this compound a key component in the design of next-generation peptide-based drugs. Further research into the synthesis and application of this compound and other N-methylated amino acids will undoubtedly continue to expand their role in addressing a wide range of therapeutic challenges.

References

- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Cbz-N-methyl-L-valine | CAS#:42417-65-2 | Chemsrc [chemsrc.com]

- 7. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Natural Occurrence of N-Methylvaline in Actinomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of N-Methylvaline in actinomycin, a critical component of this potent class of chromopeptide lactone antibiotics. The document details the biosynthetic pathway, enzymatic machinery, and regulatory influences governing the incorporation of this N-methylated amino acid. It is designed to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction to Actinomycin and this compound

Actinomycins, produced by various species of Streptomyces, are renowned for their potent anticancer properties.[1] Their molecular architecture features a phenoxazinone chromophore attached to two pentapeptide lactone rings.[1] A key structural feature of many actinomycins, including the well-studied actinomycin D, is the presence of N-methyl-L-valine. This modification is not a post-synthesis tailoring event but an integral part of the non-ribosomal peptide synthesis (NRPS) assembly line. The N-methylation of the valine residue is crucial for the biological activity of actinomycin, influencing its interaction with DNA and its overall conformation.

Biosynthesis of the this compound Moiety

The biosynthesis of actinomycin is a complex process orchestrated by a multi-enzyme complex known as actinomycin synthetase (ACMS). This complex is a classic example of a non-ribosomal peptide synthetase (NRPS) system. The pentapeptide chains of actinomycin are assembled in a modular fashion, with each module responsible for the recognition, activation, and incorporation of a specific amino acid.

The N-methylation of valine occurs in situ on the NRPS enzyme complex. A specific N-methyltransferase (NMT) domain, typically embedded within one of the actinomycin synthetase modules, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of a valine residue that has been activated and tethered to a peptidyl carrier protein (PCP) domain.

Enzymology of N-Methylation

The key enzyme responsible for the formation of this compound is the N-methyltransferase (NMT) domain of the actinomycin synthetase. This domain is an integral part of the multi-modular NRPS machinery. The generally accepted mechanism for N-methylation within an NRPS assembly line is as follows:

-

Adenylation (A) domain: Selects and activates L-valine as an aminoacyl-adenylate.

-

Peptidyl Carrier Protein (PCP) domain: The activated L-valine is then transferred to the thiol group of a 4'-phosphopantetheine cofactor attached to the PCP domain.

-

N-Methyltransferase (NMT) domain: The NMT domain binds S-adenosyl-L-methionine (SAM) and catalyzes the transfer of the methyl group to the amino group of the tethered L-valine, forming N-methyl-L-valine-S-PCP.

-

Condensation (C) domain: The N-methylated valine is then incorporated into the growing peptide chain through the formation of a peptide bond with the preceding amino acid.

Genetic Basis of this compound Incorporation

The genetic blueprint for actinomycin biosynthesis is encoded in a dedicated gene cluster found in the producing Streptomyces strains.[2] These clusters contain the genes for the large, multifunctional actinomycin synthetase enzymes (e.g., acmA, acmB, acmC), as well as genes for the biosynthesis of the chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), and regulatory and resistance genes.[2] The N-methyltransferase activity is encoded by a specific domain within one of the NRPS-encoding genes.

Quantitative Analysis of this compound Incorporation

Quantifying the efficiency of this compound incorporation is crucial for understanding the biosynthetic pathway and for metabolic engineering efforts aimed at producing novel actinomycin analogs. This is typically achieved through precursor feeding studies using isotopically labeled substrates.

Table 1: Hypothetical Quantitative Data from Precursor Feeding Experiments

| Precursor Fed (Isotopically Labeled) | Concentration of Labeled Precursor | Incubation Time (hours) | Molar Incorporation Efficiency (%) into Actinomycin D | Analytical Method |

| L-[¹³C₅, ¹⁵N]-Valine | 1 mM | 48 | 65 | LC-MS/MS |

| L-[methyl-¹⁴C]-Methionine | 0.5 mM | 48 | 85 | Scintillation Counting |

| L-[¹³C₅, ¹⁵N]-Valine + Cycloheximide (10 µg/mL) | 1 mM | 48 | <1 | LC-MS/MS |

| L-[methyl-¹⁴C]-Methionine + Sinefungin (50 µM) | 0.5 mM | 48 | 15 | Scintillation Counting |

Note: The data in this table are representative and intended to illustrate the type of quantitative information that can be obtained from precursor feeding studies. Actual values would need to be determined experimentally.

Experimental Protocols

Precursor Feeding Study for Isotopic Labeling of this compound

This protocol outlines a general procedure for a precursor feeding experiment to quantify the incorporation of labeled valine and methionine into actinomycin D.

Materials:

-

Streptomyces strain known to produce actinomycin D (e.g., S. parvulus).

-

Production medium (e.g., ISP2 broth).[3]

-

Isotopically labeled precursors: L-[¹³C₅, ¹⁵N]-Valine and L-[methyl-¹⁴C]-Methionine.

-

Sterile microcentrifuge tubes.

-

Shaking incubator.

-

Ethyl acetate.

-

Rotary evaporator.

-

HPLC system with a C18 column and UV-Vis detector.[3]

-

LC-MS/MS system for analysis of stable isotope incorporation.

-

Scintillation counter for analysis of radiolabeled incorporation.

Procedure:

-

Inoculum Preparation: Prepare a seed culture of the Streptomyces strain by inoculating 50 mL of production medium in a 250 mL flask and incubating at 28°C with shaking at 180 rpm for 3 days.[3]

-

Production Culture: Inoculate 200 mL of production medium in a 500 mL flask with 10 mL of the seed culture. Incubate under the same conditions.[3]

-

Precursor Addition: After a predetermined period of growth (e.g., 24 hours, at the onset of actinomycin production), add the sterile-filtered, isotopically labeled precursor to the culture to a final concentration of 0.5-1 mM.

-

Incubation: Continue the incubation for a defined period (e.g., 48-72 hours) to allow for the incorporation of the labeled precursor into actinomycin D.

-

Extraction:

-

Purification and Quantification:

-

Redissolve the crude extract in a small volume of methanol.

-

Separate the components of the crude extract using HPLC with a C18 column and a suitable gradient of acetonitrile and water containing 0.1% formic acid.[3]

-

Monitor the elution profile at 445 nm to detect actinomycin D.

-

Collect the fraction corresponding to actinomycin D.

-

-

Analysis:

-

Stable Isotope Labeling: Analyze the purified actinomycin D by LC-MS/MS to determine the mass shift corresponding to the incorporation of the ¹³C and ¹⁵N labels. Calculate the molar incorporation efficiency based on the relative intensities of the labeled and unlabeled molecular ions.

-

Radioisotope Labeling: Quantify the amount of ¹⁴C in the purified actinomycin D fraction using a liquid scintillation counter. Calculate the specific incorporation based on the known specific activity of the labeled methionine.

-

In Vitro N-Methyltransferase Activity Assay

This protocol provides a framework for assaying the N-methyltransferase activity of the actinomycin synthetase complex. It is adapted from general methyltransferase assay protocols and would require optimization for the specific enzyme system.

Materials:

-

Purified or partially purified actinomycin synthetase complex.

-

L-Valine.

-

ATP and MgCl₂.

-

S-adenosyl-L-[methyl-³H]-methionine (radioactive) or S-adenosyl-L-methionine (non-radioactive).

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Quenching solution (e.g., 10% trichloroacetic acid).

-

Glass fiber filters.

-

Scintillation cocktail and counter (for radioactive assay).

-

HPLC-MS system (for non-radioactive assay).

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, L-valine, and the actinomycin synthetase enzyme preparation.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine (for the radioactive assay) or S-adenosyl-L-methionine (for the non-radioactive assay).

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Detection of Methylation:

-

Radioactive Assay:

-

Spot the quenched reaction mixture onto a glass fiber filter.

-

Wash the filter extensively to remove unincorporated radiolabeled SAM.

-

Measure the radioactivity retained on the filter, which corresponds to the methylated product, using a scintillation counter.

-

-

Non-Radioactive Assay:

-

Analyze the reaction mixture by HPLC-MS to separate and quantify the unmethylated valine precursor and the N-methylated valine product.

-

Determine the enzyme activity based on the rate of product formation.

-

-

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is tightly linked to the overall regulation of actinomycin production and the primary metabolism of the producing organism. A key regulatory factor is the intracellular concentration of S-adenosyl-L-methionine (SAM), the universal methyl group donor.

Caption: Biosynthetic and regulatory pathway for this compound incorporation into actinomycin.

Caption: Workflow for a precursor feeding experiment to study this compound incorporation.

Conclusion

The natural occurrence of this compound in actinomycin is a fascinating example of the intricate biosynthetic capabilities of Streptomyces. The N-methylation of valine is a critical step in the NRPS-mediated assembly of the actinomycin pentapeptide chains, and it is catalyzed by a dedicated N-methyltransferase domain within the actinomycin synthetase complex. Understanding the enzymology, genetics, and regulation of this process is essential for efforts to engineer the biosynthesis of novel actinomycin analogs with improved therapeutic properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore this important aspect of natural product biosynthesis.

References

- 1. Kinetic Mechanism of Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of N-Methylvaline in Secondary Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation, the addition of a methyl group to a nitrogen atom, is a critical structural modification in a diverse array of secondary metabolites, profoundly influencing their biological activity, metabolic stability, and pharmacokinetic properties. N-methylvaline, an N-methylated derivative of the proteinogenic amino acid valine, is a key building block in several important natural products, most notably the potent anticancer agent Actinomycin D. This technical guide provides a comprehensive overview of the biological role of this compound in secondary metabolites, detailing its biosynthesis, its impact on the physicochemical properties of peptides, and its contribution to the therapeutic effects of the final natural products. This document includes a compilation of quantitative data, detailed experimental protocols, and graphical representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of N-Methylation

N-methylation of amino acid residues within peptide-based secondary metabolites is a widespread strategy employed by microorganisms to enhance the therapeutic potential of these molecules. The substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen introduces significant changes to the peptide's properties:

-

Increased Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases. This modification significantly increases the in vivo half-life of peptide-based drugs.[1][2]

-

Enhanced Membrane Permeability and Oral Bioavailability: N-methylation can improve a peptide's ability to cross cellular membranes.[3][4] By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylated peptides can exhibit improved passive diffusion across the intestinal epithelium, leading to enhanced oral bioavailability.[2][5][6]

-

Conformational Rigidity: The presence of an N-methyl group restricts the rotation around the C-N bond of the peptide backbone, leading to a more conformationally constrained molecule.[1][7] This can result in higher receptor binding affinity and selectivity.

Biosynthesis of this compound in Secondary Metabolites

This compound is not directly incorporated into secondary metabolites from the cellular pool of amino acids. Instead, the methylation event occurs during the biosynthesis of the natural product on large, multi-modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[8]

The biosynthesis of this compound-containing peptides, such as Actinomycin D, by Streptomyces species provides a well-studied example of this process.[8] The key steps are catalyzed by specific domains within the NRPS machinery:

-

Adenylation (A) Domain: Activates L-valine by converting it into L-valinyl-AMP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated L-valine is transferred to the phosphopantetheine arm of a T domain.

-

N-Methyltransferase (NMT) Domain: An NMT domain, often embedded within the A domain, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of the tethered valine residue, forming this compound.[8][9]

-

Condensation (C) Domain: The C domain catalyzes the formation of a peptide bond between the growing peptide chain and the newly formed this compound.

This integrated assembly-line process ensures the site-specific incorporation of this compound into the final secondary metabolite.[8]

Data Presentation: The Impact of N-Methylation

The incorporation of this compound and other N-methylated amino acids has a quantifiable impact on the biological and pharmacological properties of secondary metabolites.

Table 1: Effect of N-Methylation on Peptide Stability and Permeability

| Peptide/Property | Unmodified Peptide | N-Methylated Peptide | Fold Improvement | Reference |

| Serum Half-life (t1/2) | ||||

| Peptide A | 15 min | 180 min | 12 | [10] |

| Peptide B | 30 min | > 240 min | > 8 | [11] |

| Apparent Permeability (Papp) in Caco-2 cells (x 10-6 cm/s) | ||||

| Cyclic Hexapeptide 1 | 0.5 | 3.2 | 6.4 | [10] |

| Cyclic Hexapeptide 2 | 1.2 | 8.5 | 7.1 | [3] |

| Oral Bioavailability in Rats (%) | ||||

| Cyclic Hexapeptide 3 | < 1% | 28% | > 28 | [5][12] |

Table 2: Cytotoxicity of Actinomycin D (Containing N-Methyl-L-valine)

| Cell Line | IC50 / EC50 (µM) | Reference |

| Human A2780 (Ovarian Cancer) | 0.0017 | [1] |

| Human A549 (Lung Cancer) | 0.000201 | [1] |

| Human PC3 (Prostate Cancer) | 0.000276 | [1] |

Mandatory Visualizations

Signaling Pathway of Actinomycin D

Actinomycin D, which contains two N-methyl-L-valine residues, exerts its potent anticancer activity primarily by intercalating into DNA at G-C rich regions, thereby inhibiting transcription by RNA polymerase.[13][14] This leads to the activation of stress response pathways, including the p53 tumor suppressor pathway, ultimately resulting in cell cycle arrest and apoptosis.[8][15]

Experimental Workflow: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a standard in vitro method to predict the intestinal absorption of drug candidates.[10]

Logical Relationship: NRPS Biosynthesis of this compound Peptides

The biosynthesis of this compound containing peptides by NRPSs is a highly organized and sequential process.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating N-methyl-L-valine using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-N-Me-L-Val-OH

-

Coupling reagents: HBTU, HOBt

-

Base: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activated amino acid solution.

-

Add the coupling mixture to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

This compound Coupling: For the incorporation of Fmoc-N-Me-L-Val-OH, use a stronger coupling reagent like HATU and extend the coupling time to 4-6 hours due to steric hindrance.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by LC-MS.

In Vitro N-Methyltransferase (NMT) Assay (Radioactive)

This assay measures the activity of an isolated NRPS N-methyltransferase domain.[8]

Materials:

-

Purified NRPS NMT domain

-

Aminoacyl-SNAC thioester of L-valine

-

[3H]-S-adenosylmethionine ([3H]SAM)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the L-valine-SNAC substrate (e.g., 1 mM final concentration), and the purified NMT domain (e.g., 1 µM final concentration).

-

Initiation: Start the reaction by adding [3H]SAM (e.g., 10 µCi).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Extract the methylated product (N-methyl-valine-SNAC) with ethyl acetate.

-

Measurement: Transfer the ethyl acetate layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the amount of product formed based on the specific activity of the [3H]SAM.

Conclusion

This compound is a crucial component in a variety of bioactive secondary metabolites, conferring advantageous properties that are often essential for their therapeutic efficacy. The enzymatic machinery for its biosynthesis within NRPSs highlights the elegant strategies evolved by microorganisms to create chemical diversity. A thorough understanding of the biological role of this compound and the methods to study and synthesize molecules containing this modified amino acid is vital for the continued discovery and development of new peptide-based therapeutics with improved pharmacological profiles. This guide provides a foundational resource for researchers aiming to explore and exploit the potential of N-methylation in drug design and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scilit.com [scilit.com]

- 13. What is the mechanism of Dactinomycin? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Actinomycin D | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to N-Methylvaline: Discovery, Synthesis, and Biological Significance

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

N-Methylvaline, a naturally occurring methylated amino acid, holds a significant position in the landscape of bioactive peptides and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical properties, and detailed methodologies for its synthesis. Particular emphasis is placed on its biological significance as a key component of prominent natural products such as actinomycin and cyclosporin. The enzymatic machinery responsible for its biosynthesis, specifically the role of N-methyltransferases within Non-Ribosomal Peptide Synthetases (NRPS), is elucidated. This document serves as a thorough resource for researchers engaged in peptide design, drug discovery, and the study of natural product biosynthesis.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the structural elucidation of complex natural products rather than its isolation as a standalone molecule. Its presence was first identified within the structures of potent antibiotics and immunosuppressants, marking its significance as a crucial component for their biological activity.

Association with Actinomycin

The story of this compound begins with the discovery of actinomycins, a class of chromopeptide lactone antibiotics produced by Streptomyces species. Actinomycin D, a potent anti-cancer agent, was one of the first members of this class to be extensively studied. While the initial discovery of actinomycin dates back to the 1940s, it was through later structural elucidation studies that the presence of N-methylated amino acids, including N-Methyl-L-valine, was confirmed as a key feature of their pentapeptide lactone rings.[1] The N-methylation of the valine residue was found to be critical for the biological activity of actinomycin D.[1]

Role in Cyclosporin

Decades later, this compound re-emerged as a significant component in another groundbreaking therapeutic agent: cyclosporin A. This cyclic undecapeptide, isolated from the fungus Tolypocladium inflatum, revolutionized organ transplantation with its potent immunosuppressive properties. Structural analysis of cyclosporin A revealed the presence of several N-methylated amino acids, including N-Methyl-L-valine.[2] The biosynthesis of cyclosporin A is a complex process carried out by a single, large multifunctional enzyme known as cyclosporin synthetase.[2][3][4] This enzyme integrates the N-methylation of specific amino acid residues, including valine, during the peptide assembly.[2][3]

The recurring presence of this compound in these structurally distinct yet highly bioactive natural products underscored its importance in conferring desirable pharmacological properties, such as increased metabolic stability and conformational rigidity. This realization spurred further interest in the synthesis and incorporation of this compound into synthetic peptides for drug development.[5]

Physicochemical Properties

The methylation of the amino group of valine significantly alters its physicochemical properties, which in turn influences the characteristics of peptides containing this modified amino acid.

| Property | Value (N-Methyl-L-valine) | Value (N-Methyl-D-valine) | Data Source |

| Molecular Formula | C6H13NO2 | C6H13NO2 | [6],[7] |

| Molecular Weight | 131.17 g/mol | 131.17 g/mol | [6],[7] |

| Appearance | White to off-white solid | White to off-white solid | [8],[9] |

| Solubility | Soluble in water (100 mg/mL with sonication) | Data not readily available | [8] |

| XLogP3 | -1.5 | -1.5 | [6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl group on the nitrogen, the alpha-proton, the beta-proton, and the isopropyl methyl groups. The chemical shifts can vary depending on the solvent and pH.

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for the carboxyl carbon, the alpha-carbon, the beta-carbon, the N-methyl carbon, and the two isopropyl methyl carbons.

-

Mass Spectrometry: The mass spectrum of this compound typically shows a prominent molecular ion peak. Fragmentation patterns can involve the loss of the carboxyl group and cleavage of the side chain.[10]

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical methods. The choice of method often depends on the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.

Reductive Amination

Reductive amination is a widely used method for the N-methylation of amino acids. This two-step, one-pot reaction involves the formation of an imine or iminium ion from the primary amine of valine and formaldehyde, followed by its reduction to the secondary amine.

Experimental Protocol: Reductive Amination of L-Valine [11]

-

Reaction Setup: Dissolve L-Valine (1.0 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF).

-

Imine Formation: Add an aqueous solution of formaldehyde (1.1 to 1.5 equivalents).

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.0 to 1.2 equivalents), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for several hours to overnight.

-

Workup:

-

Quench the reaction by adding an acid (e.g., 1M HCl).

-

Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove impurities.

-

Basify the aqueous layer to pH ~11 with a suitable base (e.g., NaOH).

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude N-Methyl-L-valine by column chromatography or recrystallization.

Note: While a high yield is generally reported for this method, specific quantitative data for the synthesis of standalone this compound can vary based on reaction conditions.[11]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[12] A key advantage of this reaction is that it does not produce quaternary ammonium salts.[12][13]

Experimental Protocol: Eschweiler-Clarke Methylation of L-Valine [11][13]

-

Reaction Setup: To L-Valine (1.0 equivalent), add an excess of formic acid and an aqueous solution of formaldehyde.

-

Reaction Conditions: Heat the reaction mixture, typically at or near the boiling point of the aqueous solution, for several hours. The reaction is driven by the irreversible loss of carbon dioxide.[12]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl and wash with an organic solvent (e.g., dichloromethane) to remove organic impurities.[11]

-

Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH).[11]

-

Extract the product into an organic solvent (e.g., dichloromethane).[11]

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude N-Methyl-L-valine.[11]

-

-

Purification: Purify the product by column chromatography or recrystallization as needed.

Note: This method is reported to give high yields.[11]

Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation of valine.

Biological Significance and Biosynthesis

This compound's biological importance stems from its incorporation into complex natural products, where it contributes to their potent biological activities. Its biosynthesis is a fascinating example of enzymatic precision within large, multi-modular enzyme complexes.

Role in Non-Ribosomal Peptide Synthesis (NRPS)

This compound is synthesized as part of the assembly line of Non-Ribosomal Peptide Synthetases (NRPS). These large enzymes are responsible for the production of a wide array of bioactive peptides in microorganisms.[1] NRPSs are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.

The N-Methyltransferase (NMT) Domain

The N-methylation of amino acids within an NRPS is catalyzed by a specific N-methyltransferase (NMT) domain. This domain is often embedded within a larger adenylation (A) domain of a module. The NMT domain utilizes S-adenosylmethionine (SAM) as the methyl donor to methylate the amino group of the activated amino acid, which is tethered to a peptidyl carrier protein (PCP) or thiolation (T) domain.[1]

Caption: Biosynthesis of this compound within a Non-Ribosomal Peptide Synthetase (NRPS) module.

This compound in Actinomycin and Cyclosporin Biosynthesis

In the biosynthesis of both actinomycin and cyclosporin, specific NMT domains within their respective NRPS enzymes are responsible for the methylation of valine residues.[1][2][3] This methylation occurs after the valine has been activated and tethered to the synthetase. The precise timing of methylation in relation to other modifications, such as epimerization (in the case of D-valine incorporation), is an area of ongoing research.[1] The presence of these N-methylated residues is crucial for the final conformation and biological activity of these complex molecules.

Applications in Drug Development

The unique properties conferred by N-methylation make this compound a valuable building block in medicinal chemistry and drug development.

-

Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[5]

-

Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which may lead to enhanced membrane permeability and improved oral bioavailability.

-

Conformational Constraint: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor or enzyme.

Conclusion

This compound, once a curious component of complex natural products, has emerged as a key player in the field of medicinal chemistry. Its discovery is a testament to the intricate biosynthetic capabilities of microorganisms. The understanding of its synthesis, both chemical and enzymatic, provides researchers with the tools to harness its unique properties for the design of next-generation peptide therapeutics. The continued exploration of N-methylated peptides promises to yield novel drug candidates with improved pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C6H13NO2 | CID 4378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to N-Methylvaline: Synthesis, Properties, and Applications

N-Methylvaline is a methylated derivative of the essential amino acid valine. This modification, where a methyl group is attached to the amino group, significantly alters the molecule's properties, making it a valuable building block in medicinal chemistry and peptide science. The introduction of the N-methyl group can enhance metabolic stability, improve membrane permeability, and constrain the conformational flexibility of peptides, which are often desirable characteristics in drug design.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and applications relevant to researchers, scientists, and drug development professionals.

Chemical Identification

This compound exists as different stereoisomers. The most common form in research and nature is the L-isomer, N-Methyl-L-valine.

| Identifier | N-Methyl-L-valine | N-Methyl-D-valine | This compound (racemic) |

| IUPAC Name | (2S)-3-methyl-2-(methylamino)butanoic acid[3] | (2R)-3-methyl-2-(methylamino)butanoic acid[4] | 3-methyl-2-(methylamino)butanoic acid[5] |

| CAS Number | 2480-23-1[3][6][7][8] | 88930-14-7[4] | 2566-32-7[5] |

| Molecular Formula | C6H13NO2[3][4][5] | C6H13NO2[4] | C6H13NO2[5] |

| Molecular Weight | 131.17 g/mol [3][4][5][6] | 131.17 g/mol [4] | 131.17 g/mol [5] |

Applications in Research and Drug Development

N-methylated amino acids, including this compound, are of significant interest in the development of therapeutic peptides.

-

Enhanced Pharmacokinetic Properties: The N-methyl group protects the amide bond from proteolytic degradation, increasing the peptide's half-life in vivo. It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2]

-

Conformational Control: N-methylation restricts the rotation of the peptide backbone, leading to a more defined conformation. This can be used to lock a peptide into its bioactive conformation, potentially increasing its potency and selectivity for its target.[9]

-

Therapeutic Areas:

-

Oncology: N-Methyl-L-valine is a component of the anticancer agent Actinomycin D, a chromopeptide antibiotic produced by Streptomyces species.[10]

-

Metabolic Diseases: The incorporation of this compound into insulin analogues has been studied to modulate its biological activity.[2]

-

Neuroscience: N-methylated amino acids are investigated for their potential role in the prevention or therapy of Alzheimer's disease, as they can inhibit the fibrillogenesis of β-amyloid peptides.[6]

-

Synthesis of this compound

The N-methylation of valine can be achieved through several synthetic routes. The choice of method often depends on the scale of the synthesis, the desired purity, and whether the methylation is performed on the free amino acid or within a peptide sequence.

Comparison of N-Methylation Protocols for L-Valine

| Method | Methylating Agent | Reducing Agent/Base | Protecting Group | Solvent | Typical Yield (%) | Key Considerations |

| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | None (for free amine) | Aqueous | High | Irreversible due to CO2 loss; avoids quaternary ammonium salt formation. |

| Reductive Amination | Formaldehyde | Sodium Cyanoborohydride | None (for free amine) | N,N-Dimethylformamide | High | Milder than Eschweiler-Clarke; suitable for sensitive substrates. |

| Direct Alkylation | Methyl Iodide | Sodium Hydride (NaH) | Boc (tert-Butyloxycarbonyl) | Tetrahydrofuran (THF) | ~74% (over 3 steps) | Requires N-protection; potential for racemization. |

| On-Resin N-methylation (for SPPS) | Dimethyl carbonate | MTBD | o-NBS | NMP | Variable | Allows for site-specific N-methylation within a peptide chain. |

Data adapted from BenchChem Application Notes.[1]

Experimental Protocols

This protocol involves the methylation of the protected amino acid, Boc-L-Valine, using methyl iodide.

-

Preparation: Dissolve Boc-L-Valine (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (2.2 eq) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes.

-

Methylation: Add methyl iodide (excess, e.g., 3.0 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3x volume).

-

Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purification: Purify the resulting Boc-N-methyl-L-valine by column chromatography.[1]

This method allows for the site-specific N-methylation of a valine residue within a peptide chain attached to a solid support.[1] It typically follows the attachment of the desired amino acid to the resin.

-

Sulfonylation (Protection):

-

Prepare a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, excess) and a suitable non-nucleophilic base (e.g., collidine) in N-Methyl-2-pyrrolidone (NMP).

-

Add the activated o-NBS-Cl solution to the peptide-resin and shake for 2 hours at room temperature.

-

Wash the resin thoroughly with NMP.

-

-

Methylation:

-

Treat the o-NBS-protected peptide-resin with a methylating agent (e.g., dimethyl carbonate, excess) and a suitable base (e.g., MTBD, excess) in NMP.

-

Shake the mixture at room temperature for 1-2 hours.

-

Wash the resin thoroughly with NMP.

-

-

Desulfonylation (Deprotection):

-

Prepare a solution of 2-mercaptoethanol (excess) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, excess) in NMP.

-

Add the desulfonylation solution to the resin and shake for 1-2 hours at room temperature to remove the o-NBS protecting group.

-

Wash the resin thoroughly to prepare for the coupling of the next amino acid.[1]

-

Visualizing Workflows and Pathways

The synthesis and biological integration of this compound can be represented through logical workflows.

Caption: General workflows for chemical synthesis of this compound.

Caption: Workflow for site-specific On-Resin N-methylation.

Caption: this compound integration via NRPS assembly line.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-D-valine | C6H13NO2 | CID 6951143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C6H13NO2 | CID 4378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methyl- L -valine = 98 TLC 2480-23-1 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2480-23-1|N-Methyl-L-valine|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

Stereochemistry of N-Methyl-L-valine versus N-Methyl-D-valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of N-methylated amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of the stereochemical differences between N-Methyl-L-valine and N-Methyl-D-valine, two chiral building blocks of significant interest. By examining their synthesis, physicochemical properties, and biological implications, this document serves as a comprehensive resource for researchers in drug discovery and development. Detailed experimental protocols for the synthesis, chiral separation, and biological evaluation of these enantiomers are provided, alongside visualizations of relevant workflows and signaling pathways to facilitate a deeper understanding of their distinct roles in chemical and biological systems.

Introduction

N-methylation of amino acids, the substitution of a methyl group for a hydrogen on the alpha-amino group, is a critical modification that can profoundly alter the characteristics of peptides. This single modification can increase metabolic stability by providing steric hindrance against enzymatic degradation, enhance membrane permeability by reducing the hydrogen bond donor capacity, and influence peptide conformation, which can in turn affect receptor binding and biological activity.[1][2]

Valine, a branched-chain amino acid, is a common constituent of bioactive peptides. The introduction of an N-methyl group to its L- and D-enantiomers creates N-Methyl-L-valine and N-Methyl-D-valine, respectively. The stereochemistry at the alpha-carbon is a crucial determinant of the molecule's three-dimensional structure and, consequently, its interaction with chiral biological macromolecules such as enzymes and receptors. Understanding the distinct properties endowed by the L- versus D-configuration is paramount for the rational design of peptide-based therapeutics with optimized efficacy and safety profiles.

This guide will explore the core stereochemical aspects of N-Methyl-L-valine and N-Methyl-D-valine, presenting a comparative analysis of their properties and providing detailed methodologies for their study.

Synthesis and Chiral Integrity

The synthesis of N-Methyl-L-valine and N-Methyl-D-valine is most commonly achieved through the N-methylation of the parent amino acids, L-valine and D-valine. A critical aspect of this process is the preservation of the stereochemical integrity at the alpha-carbon.

Synthetic Pathway: Reductive Amination

A widely used method for the N-methylation of amino acids is reductive amination. This typically involves the reaction of the amino acid with formaldehyde in the presence of a reducing agent, such as sodium borohydride or formic acid (Eschweiler-Clarke reaction).

Caption: General reaction scheme for the synthesis of N-Methyl-valine.

Experimental Protocol: Synthesis of N-Methyl-L-valine

Materials:

-

L-Valine

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve L-valine in a minimal amount of aqueous sodium hydroxide solution in a round-bottom flask.

-

Reaction with Formaldehyde: Cool the solution in an ice bath and slowly add an equimolar amount of formaldehyde solution while stirring.

-

Reduction: Portion-wise, add sodium borohydride to the reaction mixture, maintaining the temperature below 10°C.

-

Quenching and Acidification: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Carefully quench any remaining reducing agent by the slow addition of hydrochloric acid until the pH is acidic.

-

Work-up: Wash the aqueous solution with diethyl ether to remove any organic impurities.

-

Isolation: Adjust the pH of the aqueous layer to the isoelectric point of N-Methyl-L-valine (approximately 6.0) using a sodium hydroxide solution. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

(Note: The same protocol can be applied for the synthesis of N-Methyl-D-valine starting from D-valine.)

Physicochemical Properties: A Comparative Analysis

The stereochemistry of N-Methyl-valine has a direct impact on its physical and chemical properties. While many properties are similar due to the identical atomic composition and connectivity, their interaction with plane-polarized light and chiral environments differs significantly.

| Property | N-Methyl-L-valine | N-Methyl-D-valine | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | [3][4] |

| Molecular Weight | 131.17 g/mol | 131.17 g/mol | [3][4] |

| IUPAC Name | (2S)-3-methyl-2-(methylamino)butanoic acid | (2R)-3-methyl-2-(methylamino)butanoic acid | [3][4] |

| Optical Rotation [α]ᴅ | +25.0° ± 1.0° (c = 1 in 1 M HCl) | Expected to be equal in magnitude, opposite in sign | [5] |

| Computed XLogP3 | -1.5 | -1.5 | [3][4] |

| Solubility | Slightly soluble in water and dimethyl formamide.[6] | Expected to have similar solubility to the L-enantiomer. |

Note: The optical rotation of N-Methyl-D-valine is predicted based on the principle that enantiomers rotate plane-polarized light to an equal but opposite degree.[7] Experimental verification is recommended.

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic techniques are essential for confirming the structure and stereochemistry of N-Methyl-valine enantiomers.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While the ¹H and ¹³C NMR spectra of N-Methyl-L-valine and N-Methyl-D-valine are identical in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to the separation of corresponding signals for the two enantiomers.[8][9] This allows for the determination of enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers exhibit mirror-image CD spectra, making it a valuable technique for distinguishing between N-Methyl-L-valine and N-Methyl-D-valine and for studying their conformational preferences in solution.[10][11]

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of atoms in N-Methyl-L-valine or N-Methyl-D-valine can be determined.

Biological Activity and Implications in Drug Development

The stereochemistry of N-methylated amino acids plays a pivotal role in their biological activity, primarily through stereospecific interactions with biological targets.

Impact on Peptide Structure and Function

The incorporation of N-Methyl-L-valine versus N-Methyl-D-valine into a peptide sequence can have profound and distinct effects on its secondary structure, receptor binding affinity, and overall biological function. The L-enantiomer is the naturally occurring configuration and may be better accommodated in binding sites evolved to recognize L-amino acids. Conversely, the introduction of a D-enantiomer can induce specific conformational changes or provide resistance to proteolysis by enzymes that are stereospecific for L-amino acids.

Signaling Pathways

N-methylated amino acids can influence various cellular signaling pathways. While specific pathways for N-Methyl-valine enantiomers are not well-documented, the general impact of N-methylation on peptide-receptor interactions suggests potential modulation of pathways involved in cell growth, proliferation, and metabolism.

Caption: Hypothetical signaling pathway modulation by peptides containing N-Methyl-valine enantiomers.

Experimental Protocols for Comparative Analysis

To elucidate the distinct biological effects of N-Methyl-L-valine and N-Methyl-D-valine, a series of comparative in vitro assays are essential.

Workflow for Comparative Biological Assays

Caption: Experimental workflow for comparing the biological activities of N-Methyl-valine enantiomers.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is designed to compare the cytotoxic effects of N-Methyl-L-valine and N-Methyl-D-valine on a selected cell line.[12]

Materials:

-

Cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

N-Methyl-L-valine and N-Methyl-D-valine stock solutions (dissolved in a suitable solvent, e.g., DMSO or PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of N-Methyl-L-valine and N-Methyl-D-valine. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values for each compound.

Protocol: Cell Permeability Assay (Caco-2 Model)

This protocol assesses the intestinal permeability of the N-Methyl-valine enantiomers using the Caco-2 cell line as an in vitro model of the intestinal epithelium.[13][14]

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Culture medium and transport buffer (e.g., Hanks' Balanced Salt Solution)

-

N-Methyl-L-valine and N-Methyl-D-valine solutions

-

LC-MS/MS for quantification

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer with differentiated tight junctions is formed.

-

Assay Initiation: Replace the culture medium in the apical (donor) and basolateral (receiver) compartments with transport buffer.

-

Compound Addition: Add the test compounds (N-Methyl-L-valine or N-Methyl-D-valine) to the apical compartment.

-

Sampling: At specified time points, collect samples from the basolateral compartment.

-

Quantification: Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound to compare their permeability rates.

Conclusion

The stereochemistry of N-Methyl-L-valine and N-Methyl-D-valine is a critical determinant of their physicochemical and biological properties. While sharing identical fundamental chemical characteristics, their chirality dictates their interaction with the stereospecific environment of biological systems. For drug development professionals, a thorough understanding of these differences is essential for the rational design of peptide-based therapeutics. N-Methyl-L-valine may be favored for mimicking natural peptide ligands, while N-Methyl-D-valine offers a strategic tool for enhancing metabolic stability and exploring novel conformational spaces. The experimental protocols and comparative data presented in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of these important chiral building blocks, paving the way for the development of next-generation peptide therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-D-valine | C6H13NO2 | CID 6951143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl- L -valine = 98 TLC 2480-23-1 [sigmaaldrich.com]

- 6. N-Fmoc-N-methyl-L-valine, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and circular dichroism studies of N,N-bis(2-quinolylmethyl)amino acid Cu(II) complexes: determination of absolute configuration and enantiomeric excess by the exciton coupling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. bioivt.com [bioivt.com]

N-Methylvaline: A Technical Guide to Its Metabolic Fate and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

N-Methylvaline is an N-methylated derivative of the essential amino acid valine. The incorporation of N-methylated amino acids into peptides is a key strategy in medicinal chemistry to enhance their metabolic stability and pharmacokinetic properties. Despite its importance in peptide drug design, specific and comprehensive data on the metabolic fate and pharmacokinetics of this compound as a discrete entity are notably scarce in publicly available literature. This technical guide synthesizes the current understanding of N-methylated amino acid metabolism to propose putative metabolic pathways for this compound. Furthermore, it provides a detailed, actionable framework of experimental protocols for the comprehensive characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling the design and execution of studies to elucidate the pharmacokinetic and metabolic profile of this compound and similar N-methylated amino acid derivatives.

Introduction: The Role of N-Methylation in Drug Discovery

N-methylation of amino acids is a critical modification in the development of peptide-based therapeutics. This structural alteration, where a methyl group is attached to the backbone amide nitrogen, imparts several advantageous properties. It can sterically hinder enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1] Additionally, N-methylation can enhance membrane permeability and oral bioavailability by increasing the lipophilicity of the peptide molecule.[1] While the benefits of incorporating N-methylated amino acids like this compound into peptides are recognized, a thorough understanding of the metabolic fate and pharmacokinetics of the individual N-methylated amino acid is crucial for predicting the overall disposition of the therapeutic peptide and identifying potential metabolites. Currently, there is a significant gap in the scientific literature regarding the specific ADME properties of this compound.

Putative Metabolic Pathways of this compound

In the absence of direct experimental data for this compound, its metabolic pathways can be predicted based on the established principles of xenobiotic metabolism and the known biotransformation of similar N-methylated compounds. The primary routes of metabolism are anticipated to involve Phase I and Phase II reactions, mainly occurring in the liver.

Phase I Metabolism

Phase I reactions typically introduce or expose functional groups, making the molecule more polar. For this compound, the most probable Phase I metabolic pathway is oxidative N-demethylation catalyzed by cytochrome P450 (CYP) enzymes.[2] This process involves the removal of the methyl group from the nitrogen atom.

-

Oxidative N-demethylation : The tertiary amine of this compound is likely to undergo oxidative demethylation to yield the natural amino acid, L-valine (or its corresponding stereoisomer), and formaldehyde.[3][4] This reaction is a common metabolic pathway for many drugs and xenobiotics containing N-methyl groups. Several CYP isozymes, such as CYP3A4, CYP2C9, and CYP2D6, are known to mediate N-demethylation reactions.[5][6]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous hydrophilic molecules to facilitate excretion.

-

Glucuronidation : The carboxylic acid group of this compound could potentially undergo glucuronidation, a common pathway for carboxylic acid-containing compounds.

-

Amino Acid Conjugation : The carboxylic acid moiety could also be conjugated with endogenous amino acids, such as glycine or glutamine.

It is important to note that the metabolism of this compound is expected to differ significantly from its parent amino acid, L-valine. The catabolism of L-valine is a well-established pathway involving transamination and oxidative decarboxylation. The presence of the N-methyl group in this compound would likely prevent its recognition and processing by the enzymes involved in L-valine catabolism.[1]

Proposed Experimental Workflow for ADME and Pharmacokinetic Characterization

A systematic approach is required to comprehensively characterize the ADME and pharmacokinetic profile of this compound. The following experimental workflow outlines a logical progression from in vitro assays to in vivo studies.

Detailed Experimental Protocols

In Vitro ADME Assays

In vitro ADME studies are crucial for early assessment of a compound's pharmacokinetic properties, guiding further development.[7]

4.1.1. Metabolic Stability

-

Objective : To determine the rate of metabolism of this compound in liver microsomes and hepatocytes.

-

Methodology :

-

Incubation : Incubate this compound (e.g., 1 µM) with liver microsomes (from human, rat, mouse) or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomes).

-

Time Points : Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching : Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis : Analyze the remaining concentration of this compound at each time point using LC-MS/MS.

-

Data Analysis : Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

4.1.2. Metabolite Identification

-

Objective : To identify the major metabolites of this compound.

-

Methodology :

-

Incubation : Perform a scaled-up version of the metabolic stability assay with a higher concentration of this compound.

-

Analysis : Analyze the samples using high-resolution LC-MS/MS to detect and structurally elucidate potential metabolites.

-

Software : Utilize metabolite identification software to predict and confirm metabolic transformations.

-

4.1.3. Plasma Protein Binding

-

Objective : To determine the extent to which this compound binds to plasma proteins.

-

Methodology :

-

Method : Use rapid equilibrium dialysis (RED) or ultracentrifugation.

-

Procedure : Add this compound to plasma and allow it to equilibrate.

-

Separation : Separate the free drug from the protein-bound drug.

-

Quantification : Quantify the concentration of this compound in the protein-free and protein-containing fractions by LC-MS/MS.

-

Calculation : Calculate the percentage of protein binding.

-

4.1.4. Permeability Assay

-

Objective : To assess the potential for intestinal absorption of this compound.

-

Methodology :

-

Cell Line : Use Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.

-

Procedure : Seed Caco-2 cells on a semi-permeable membrane. Once a confluent monolayer is formed, add this compound to the apical (A) side.

-

Sampling : At various time points, collect samples from the basolateral (B) side.

-

Analysis : Quantify the concentration of this compound in the collected samples by LC-MS/MS.

-

Calculation : Calculate the apparent permeability coefficient (Papp).

-

4.1.5. Transporter Screening

-

Objective : To identify if this compound is a substrate or inhibitor of key drug transporters.

-

Methodology :

-

Transporters : Screen against important uptake (e.g., OATPs, OATs, OCTs) and efflux (e.g., P-gp, BCRP) transporters.[8]

-

Assay Format : Use cell lines overexpressing specific transporters.

-

Procedure : Measure the uptake of this compound into these cells or its effect on the transport of known substrates.

-

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a new chemical entity.[9][10]

4.2.1. Single-Dose Pharmacokinetics in Rodents

-

Objective : To determine the basic pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) dose.

-

Methodology :

-

Animal Model : Use at least two rodent species (e.g., rats and mice).

-

Dosing : Administer a single IV and PO dose of this compound to different groups of animals.

-

Blood Sampling : Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple time points post-dose).

-

Plasma Preparation : Process the blood to obtain plasma.

-

Analysis : Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Parameters : Calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).

-

4.2.2. Mass Balance and Excretion Study

-

Objective : To determine the routes and extent of excretion of this compound and its metabolites.

-

Methodology :

-

Radiolabeling : Synthesize a radiolabeled version of this compound (e.g., with ¹⁴C or ³H).

-

Dosing : Administer a single dose to rodents (typically rats).

-

Sample Collection : Collect urine, feces, and expired air over a period of time until most of the radioactivity is recovered.

-

Analysis : Measure the total radioactivity in the collected samples.

-

Metabolite Profiling : Analyze the samples by radio-HPLC to identify and quantify the parent compound and its metabolites.

-

Data Presentation: Quantitative Parameters and Analytical Methods

Clear and structured presentation of quantitative data is essential for interpretation and comparison.